1-((1-(1-(3-(2-ethoxyphenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
This compound is a heterocyclic small molecule featuring a unique hybrid scaffold combining azetidine, 1,2,3-triazole, pyrrolidin-2-one, and a 2-ethoxyphenylpropanoyl moiety. The azetidine and triazole rings likely enhance metabolic stability and binding affinity, while the ethoxyphenyl group may influence lipophilicity and pharmacokinetic properties .
Propriétés
IUPAC Name |
1-[[1-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-19-7-4-3-6-16(19)9-10-21(28)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-8-20(24)27/h3-4,6-7,13,18H,2,5,8-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBAXDRIXANILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with several molecules in the literature:
Key Observations :
- Azetidine vs.
- Triazole Linkage : The 1,2,3-triazole in the target compound, likely formed via click chemistry, provides a stable bioisostere for amide bonds, enhancing metabolic resistance compared to oxadiazole or benzimidazole derivatives .
- Substituent Effects: The 2-ethoxyphenylpropanoyl group increases lipophilicity (logP ~3.5 estimated) relative to methoxyphenyl analogs, which could improve membrane permeability .
Pharmacological and Physicochemical Comparisons
- Synthetic Accessibility : The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to methods in , whereas benzimidazole-containing analogs require multistep heterocyclic condensations .
- Solubility : The pyrrolidin-2-one moiety enhances aqueous solubility compared to purely aromatic scaffolds (e.g., benzimidazoles in ). However, the ethoxyphenyl group may reduce solubility relative to methoxy derivatives .
- Stability: The triazole-azetidine linkage is expected to resist hydrolysis better than ester or enone-containing analogs (e.g., ), as seen in related triazole-based agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
